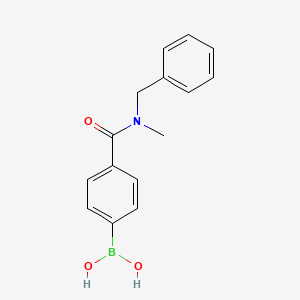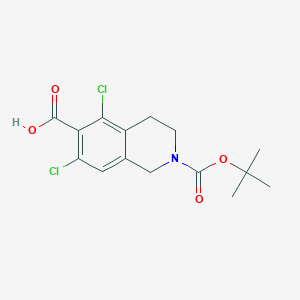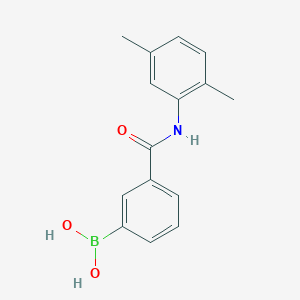![molecular formula C11H24N2O B1519973 3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine CAS No. 1171385-26-4](/img/structure/B1519973.png)
3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine
説明
3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine is a chemical compound with the molecular formula C11H24N2O . It is also known as “{3-[(1-Isopropylpiperidin-4-yl)oxy]propyl}amine” and "1-Propanamine, 3-[[1-(1-methylethyl)-4-piperidinyl]oxy]-" .
Molecular Structure Analysis
The molecular structure of this compound consists of an isopropyl group attached to a piperidine ring, which is further connected to a propylamine group via an ether linkage . The molecular weight is approximately 200.321 Da .Physical And Chemical Properties Analysis
The compound has a molecular weight of 200.326 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not specified in the search results .科学的研究の応用
Degradable Polymers for DNA Delivery
Poly(β-aminoesters), synthesized through the addition of secondary amines like N,N'-dimethylethylenediamine and piperazine to bis(acrylate ester), have been investigated for their potential in gene delivery. These polymers can degrade hydrolytically under both acidic and alkaline conditions, releasing non-cytotoxic degradation products. They can form complexes with plasmid DNA, suggesting their utility in non-viral gene delivery applications (Lynn & Langer, 2000).
Corrosion Inhibition
Tertiary amines synthesized from 1,3-diamino-propan-2-ol have shown promise as corrosion inhibitors for carbon steel. These amines form a protective layer on the metal surface, significantly reducing the rate of anodic dissolution. Their efficiency varies with concentration and type, demonstrating potential for applications in corrosion prevention (Gao, Liang, & Wang, 2007).
Controlled Release in Drug Delivery
The bioorthogonal removal of 3-isocyanopropyl groups has been utilized for the controlled release of drugs and fluorophores in vivo. This method leverages dissociative bioorthogonal reactions, enabling the release of bioactive agents under physiological conditions, which can be particularly useful in chemical biology and drug delivery systems (Tu et al., 2018).
Synthesis of Amines for Material Science
Amines play a crucial role as intermediates in the chemical industry, not only for the synthesis of polyamides and polyureas but also for polyepoxides. Biobased amines, synthesized from various biomass sources, have garnered attention for their potential in creating sustainable polymers and materials, indicating a shift towards more environmentally friendly chemical processes (Froidevaux et al., 2016).
特性
IUPAC Name |
3-(1-propan-2-ylpiperidin-4-yl)oxypropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O/c1-10(2)13-7-4-11(5-8-13)14-9-3-6-12/h10-11H,3-9,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFUXMCOIBZWKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)OCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657491 | |
| Record name | 3-{[1-(Propan-2-yl)piperidin-4-yl]oxy}propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine | |
CAS RN |
1171385-26-4 | |
| Record name | 3-{[1-(Propan-2-yl)piperidin-4-yl]oxy}propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



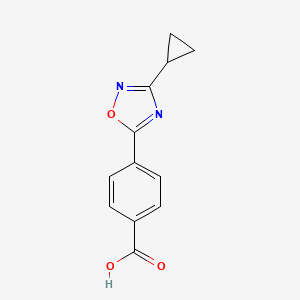
![1-tert-Butyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B1519893.png)
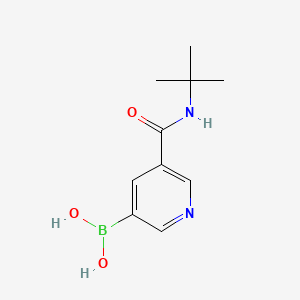

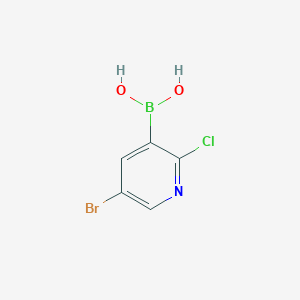
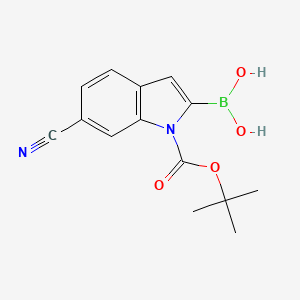
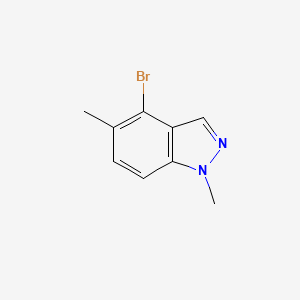
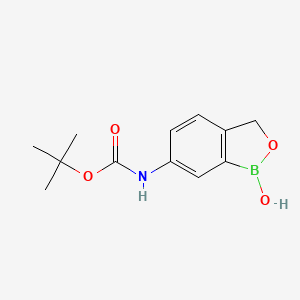
![2-(Aminomethyl)thieno[3,2-b]thiophene hydrochloride](/img/structure/B1519904.png)


